N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine
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Overview
Description
N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclobutylmethyl group, a fluorine atom, and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using cyclobutylmethyl halide and a suitable base.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of cyclobutylmethyl ketone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-5-fluoro-N-methylpyrimidin-2-amine: Similar structure with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(cyclobutylmethyl)-5-chloro-N-methylpyrimidin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.
N-(cyclobutylmethyl)-5-fluoro-N-ethylpyrimidin-2-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine is unique due to the specific combination of the cyclobutylmethyl group, fluorine atom, and methyl group attached to the pyrimidine ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-14(7-8-3-2-4-8)10-12-5-9(11)6-13-10/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZYCCMQEDRNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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